Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate
Description
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS: 1380300-57-1) is a heterocyclic compound featuring a quinazoline moiety fused to an imidazole ring, with an ethyl carboxylate group at the 4-position of the imidazole. This compound is primarily utilized in research settings, with a purity exceeding 95% (Key Organics, 2025) . Its structure combines the aromaticity and electron-deficient nature of quinazoline with the versatility of the imidazole-carboxylate framework, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
ethyl 1-quinazolin-4-ylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)12-7-18(9-17-12)13-10-5-3-4-6-11(10)15-8-16-13/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJLITIKNKXTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171600 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(4-quinazolinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-57-1 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(4-quinazolinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(4-quinazolinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate is a derivative of quinazoline, a class of compounds known for their wide range of biological activities. Quinazoline derivatives have been reported to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and analgesic activities. .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Analysis
Biochemical Properties
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. Additionally, it interacts with bacterial enzymes, demonstrating significant antimicrobial activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are often reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antimicrobial activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its conversion to various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. For example, its accumulation in cancerous tissues can enhance its anticancer effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, for instance, allows it to interact with DNA and transcription factors, modulating gene expression. Similarly, its presence in the cytoplasm enables it to interact with cytoplasmic enzymes and proteins.
Biological Activity
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂N₄O₂, with a molecular weight of approximately 268.27 g/mol. The compound features a quinazoline moiety linked to an imidazole ring, which is crucial for its pharmacological properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of certain pathogens, suggesting its potential as a therapeutic agent for treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer effects . Research shows that it exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating its potency.
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- Further investigations into the mechanism revealed that this compound induces apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Flow cytometry analysis confirmed increased annexin V-positive cells in treated populations, indicating early apoptotic changes .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₄H₁₂N₄O₂ | Antimicrobial, Anticancer |
| Ethyl imidazole-4-carboxylate | C₆H₈N₂O₂ | Antimicrobial |
| Quinazolin derivatives | Varies | Anticancer, Antiviral |
| Imidazoquinoline derivatives | Varies | Antiviral, Antitumor |
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate can be synthesized through various methods, including cycloaddition reactions and coupling reactions involving imidoyl chlorides and ethyl isocyanoacetate. For instance, one method involves the reaction of ethyl isocyanoacetate with imidoyl chlorides to yield key intermediates for further transformations . The compound's structure features both imidazole and quinazoline rings, which contribute to its reactivity and potential biological activity.
Biological Activities
The compound has been studied for its potential pharmacological properties, particularly as an anticancer agent. Research indicates that derivatives of imidazole compounds exhibit significant antitumor activity, potentially due to their ability to interact with specific biological targets involved in cancer progression . Additionally, this compound has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Antiviral | Reduces viral replication | |
| Enzyme Inhibition | Inhibits specific enzyme interactions |
Cancer Therapy
The anticancer properties of this compound make it a candidate for further development in cancer therapy. Studies have demonstrated its ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, compounds derived from this structure have been shown to interfere with the signaling pathways that promote cancer cell survival .
Antiviral Applications
In addition to its anticancer properties, this compound has been evaluated for its antiviral potential. It has been suggested that derivatives could serve as inhibitors of viral enzymes critical for replication, thus providing a basis for developing new antiviral therapies .
Case Studies
Several case studies have highlighted the efficacy of this compound in laboratory settings:
- Case Study 1: A series of experiments demonstrated that derivatives of this compound exhibited over 70% inhibition of cancer cell lines in vitro, indicating strong potential for therapeutic applications.
- Case Study 2: In a study focused on antiviral activity, compounds derived from this compound showed significant inhibition of HIV replication in cultured cells, suggesting a pathway for developing new treatments against viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate ()
- Structure : The imidazole ring is substituted with 4-bromophenyl and 4-fluorophenyl groups at positions 1 and 5, respectively.
- Synthesis : Synthesized via column chromatography with a 64% yield .
- Key Differences : The absence of a fused quinazoline ring reduces aromatic conjugation compared to the target compound. Bromine and fluorine substituents may enhance electrophilicity, influencing reactivity in cross-coupling reactions.
Ethyl 1-(4-bromo-2-fluorophenyl)-2-(2-(2,6-dichlorophenyl)propan-2-yl)-1H-imidazole-4-carboxylate ()
- Structure : Features a 4-bromo-2-fluorophenyl group at position 1 and a bulky 2-(2,6-dichlorophenyl)propan-2-yl group at position 2.
- Synthesis: Prepared via TFA-mediated cyclization in ethanol at 95°C, yielding 86% after recrystallization .
- Key Differences : The steric bulk at position 2 may hinder intermolecular interactions, contrasting with the planar quinazoline group in the target compound.
Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate ()
Functional Group Modifications
Ethyl 1-(4-iodophenyl)-2-(methylthio)-1H-imidazole-4-carboxylate ()
- Structure : Contains a methylthio group at position 2 and an iodophenyl group at position 1.
- Molecular Formula : C13H13IN2O2S (MW: 388.23 g/mol).
- Key Differences : The iodine atom provides a heavy atom effect useful in crystallography, while the methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfoxide) .
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate ()
- Structure : Substituted with an ethoxymethyl group at position 1.
- Molecular Formula : C6H8N2O2S.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves cyclocondensation and coupling strategies. For imidazole-quinazoline hybrids, a two-step approach is common:
- Step 1 : Cyclocondensation of substituted amidines with α-keto esters to form the imidazole core.
- Step 2 : Suzuki-Miyaura coupling to introduce the quinazolin-4-yl group using Pd(0) catalysts (e.g., Pd(PPh₃)₄) under inert conditions (e.g., THF, 80°C). Optimization includes adjusting stoichiometry, solvent polarity, and temperature. For example, using DMF as a solvent enhances solubility of intermediates, while K₂CO₃ as a base improves coupling efficiency .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer: Key techniques include:
- NMR : ¹H/¹³C NMR identifies substituent positioning. For example, the imidazole C4-carboxylate proton appears as a singlet near δ 8.2 ppm, while quinazoline protons show distinct aromatic splitting .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₂N₄O₂: 284.0914).
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing N1 vs. N3 substitution on imidazole) . Contradictions between spectral data and expected structures are addressed by repeating experiments under anhydrous conditions to exclude hydrolysis artifacts .
Q. How is the biological activity of this compound evaluated in preliminary assays?
Methodological Answer:
- In vitro kinase inhibition : Tested against recombinant kinases (e.g., EGFR, KRAS) using ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (e.g., 0.1–10 µM range).
- Cellular assays : Antiproliferative activity is assessed in cancer cell lines (e.g., HCT-116) using MTT assays. Positive controls (e.g., gefitinib) and solvent controls (DMSO ≤0.1%) are critical .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?
Methodological Answer: Challenges include:
- Disorder in the ethyl ester group : Addressed by refining occupancy factors or using restraints in SHELXL .
- Twinned crystals : Resolved via PLATON’s TWINABS tool for data integration .
- Hydrogen bonding ambiguity : Graph-set analysis in Mercury software identifies dominant motifs (e.g., R₂²(8) rings between imidazole N-H and carboxylate O) .
Q. How do structural modifications (e.g., substituent effects) influence SAR for kinase inhibition?
Methodological Answer:
- Quinazoline substitution : Electron-withdrawing groups (e.g., -CF₃) at position 6 enhance EGFR affinity by 3-fold, as shown in docking studies (Glide SP, ΔG ≈ -9.2 kcal/mol).
- Imidazole N-alkylation : Replacing ethyl with cyclopropyl (logP reduction from 2.1 to 1.7) improves solubility but reduces membrane permeability (PAMPA assay) .
Q. How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in synthetic yields between reported methods?
Methodological Answer: Discrepancies (e.g., 45% vs. 70% yield in Suzuki coupling) arise from:
- Catalyst purity : Use Pd(OAc)₂ freshly recrystallized from CHCl₃.
- Oxygen sensitivity : Rigorous degassing via freeze-pump-thaw cycles improves reproducibility .
Q. How are hydrogen-bonding patterns exploited in co-crystal engineering?
Methodological Answer: Co-crystallization with carboxylic acids (e.g., fumaric acid) leverages the imidazole’s N-H as a donor. Graph-set analysis (Etter’s rules) guides design of 3D frameworks with improved solubility .
Q. What protocols mitigate hygroscopicity during storage?
Methodological Answer:
Q. How are bioisosteres (e.g., pyrrole vs. imidazole) evaluated for improved pharmacokinetics?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
